molecular formula C18H16BrN3O2S B2651662 Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448072-31-8

Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2651662
CAS RN: 1448072-31-8
M. Wt: 418.31
InChI Key: OVTGKXVDFZTYMF-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone” is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular and anti-Parkinsonian effects . They have also been used in the design and synthesis of novel anti-Parkinsonian agents with improved pharmacological profiles .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, Sahoo and co-workers synthesized a variety of new analogues by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various techniques, including 1H and 13C NMR . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives can be complex and involve multiple steps . For example, the synthesis of new analogues by Sahoo and co-workers involved a Mannich reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Scientific Research Applications

Anti-mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, a closely related compound, has been identified as a new anti-mycobacterial chemotype. It demonstrated potential anti-tubercular activity in vitro against Mycobacterium tuberculosis and showed low cytotoxicity, making it a promising candidate for anti-tuberculosis drug development (Pancholia et al., 2016).

Antimicrobial Activity

Another related compound, 2-aminobenzothiazoles, underwent various chemical transformations to yield derivatives with observed variable and modest antimicrobial activity against different bacterial and fungal strains (Patel et al., 2011).

Antiproliferative Activity

A novel bioactive heterocycle, which is structurally similar, showed antiproliferative activity. It was characterized by various analytical techniques, including X-ray diffraction, suggesting potential use in cancer research (Benaka Prasad et al., 2018).

Docking Studies and Antimicrobial Activity

Some derivatives of benzo[d]thiazol-2-yl compounds underwent docking studies and showed noticeable antimicrobial activity against specific bacterial strains. These findings highlight their potential in the development of new antimicrobial agents (Rajaraman et al., 2015).

Antimicrobial Resistance Studies

Substituted N-(benzo[d]thiazol-2-yl) compounds were synthesized and evaluated for their antimicrobial activity, contributing to the research on combating antimicrobial resistance (Anuse et al., 2019).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific derivative and its intended use. For example, some benzothiazole derivatives have been found to be active in alleviating haloperidol-induced catalepsy in mice, suggesting a potential role in the treatment of Parkinson’s disease . Other benzothiazole derivatives have shown potent cytotoxicity against human cancer cell lines .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific derivative. Some benzothiazole compounds have been classified as Acute Tox. 3 Oral .

Future Directions

Benzothiazole derivatives have shown promise in various areas of research, including the treatment of tuberculosis and Parkinson’s disease . Future research will likely continue to explore the potential of these compounds in various therapeutic applications. Further studies are needed to confirm their binding with human A 2A receptor for the design and development of potent antagonists .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c19-13-4-3-9-20-16(13)24-12-7-10-22(11-8-12)18(23)17-21-14-5-1-2-6-15(14)25-17/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTGKXVDFZTYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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